(+)-Larreatricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-larreatricin is an antiviral lignan isolated from the creosote bush, Larrea tridentata, which consists of a 3,4-dimethyltetrahydrofuran skeleton substituted by 4-hydroxyphenyl groups at positions 2 and 5 (the 2R,3R,4S,5R stereoisomer). It has a role as an antiviral agent and a metabolite. It is a lignan, a member of oxolanes and a member of phenols.
Scientific Research Applications
Total Synthesis and Enzymatic Recognition
A study by Martin et al. (2018) focused on the total synthesis of larreatricin and the stereochemical assignment of its enantiomers. They resolved a long-standing controversy regarding the configuration of these enantiomers. Additionally, their research included enzyme kinetic studies which revealed that different polyphenol oxidases exhibit high and divergent enantioselective recognition of larreatricin (Martin et al., 2018).
Enantio-specific Polyphenol Oxidase
Cho et al. (2003) reported on an enantio-specific polyphenol oxidase (PPO) purified from the creosote bush (Larrea tridentata), important in the biosynthesis of lignans like nordihydroguaiaretic acid. This PPO specifically converts (+)-larreatricin into its hydroxylated form, highlighting the enantio-specificity of this polyphenol oxidase (Cho et al., 2003).
Synthesis and Analysis of Dibenzyltetrahydrofuran Lignans
Research by Moinuddin et al. (2003) involved the synthesis of various dibenzyltetrahydrofuran lignans, including larreatricins, from the creosote bush. Their findings suggest that the formation of these lignans occurs under regiospecific coupling control, a crucial insight into the biosynthesis pathways of these compounds (Moinuddin et al., 2003).
Antibacterial and Antimycobacterial Properties
Favela‐Hernández et al. (2012) isolated three lignans from Larrea tridentata and tested their effects against various bacterial species. They found significant antibacterial and antimycobacterial activities, indicating the potential medicinal applications of larreatricin and related compounds (Favela‐Hernández et al., 2012).
Selective Estrogen Receptor Modulation
A study by Ahn et al. (2014) on Larrea nitida, a plant containing lignans such as larreatricin, investigated its selective estrogen receptor modulator (SERM) properties. The research indicated potential applications of larreatricin in the treatment of estrogen-related conditions like female cancers and menopause (Ahn et al., 2014).
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(2R,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m1/s1 |
InChI Key |
PIBJADPEZQHMQS-FVEFGIFQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.